Structural Differentiation from the Non‑Methylated Analog – Stereochemical and Conformational Impact
The target compound possesses a 2‑methyl substituent on the piperazine ring, a feature absent in the closest non‑methylated analog, 1‑[2‑(trifluoromethyl)benzoyl]piperazine (CAS 179534‑78‑2) [1]. This single methyl group introduces a stereogenic centre and increases the number of heavy atoms from 17 to 19 . In chiral environments, the resulting enantiomers can be resolved and have been shown in related 2‑methylpiperazine series to give divergent target binding [2]; for the non‑methylated comparator, no such stereochemical differentiation is possible.
| Evidence Dimension | Presence of a stereogenic centre |
|---|---|
| Target Compound Data | One chiral centre (C‑2 of piperazine); 19 heavy atoms |
| Comparator Or Baseline | 1‑[2‑(Trifluoromethyl)benzoyl]piperazine (CAS 179534‑78‑2): achiral at piperazine ring; 17 heavy atoms |
| Quantified Difference | Target compound introduces one sp³ stereocentre and two additional heavy atoms (CH₃ vs H) |
| Conditions | Structural comparison based on SMILES and IUPAC names |
Why This Matters
A stereogenic centre enables enantioselective synthesis and the exploration of chiral space, which is essential for medicinal chemistry programmes targeting asymmetric binding sites.
- [1] PubChem. 1‑[2‑(Trifluoromethyl)benzoyl]piperazine. CID 2776691. View Source
- [2] Tian, G. et al. Chiral 2‑methylpiperazine‑containing inhibitors: impact of absolute configuration on potency and selectivity. Bioorg. Med. Chem. Lett. 2011, 21, 5802‑5805 (class‑level reference). View Source
